N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines a chlorophenyl group, an isopropyl group, and a pyrrolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the isopropyl and methyl groups. The final step involves the attachment of the chlorophenylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its combination of functional groups and its potential for diverse applications. Unlike simpler compounds like dichloroaniline or caffeine, this compound offers a more complex structure that can interact with a wider range of molecular targets, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C19H21ClN4O2S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(6-methyl-4-oxo-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21ClN4O2S/c1-11(2)24-18(26)17-15(8-12(3)22-17)23-19(24)27-10-16(25)21-9-13-4-6-14(20)7-5-13/h4-8,11,22H,9-10H2,1-3H3,(H,21,25) |
InChI Key |
PJSFQNUYSOUTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=C(C=C3)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.